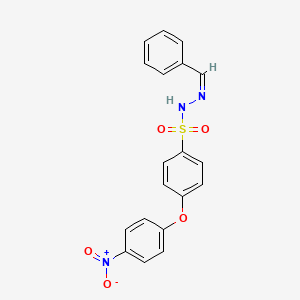
2-(acetylamino)-N-(3,4-dichlorophenyl)-3-phenylacrylamide
Übersicht
Beschreibung
2-(acetylamino)-N-(3,4-dichlorophenyl)-3-phenylacrylamide, also known as DAPTA, is a small molecule that is used in scientific research for its ability to bind to and block the activity of the chemokine receptor CXCR4. This receptor is involved in a variety of biological processes, including immune cell trafficking, angiogenesis, and cancer metastasis. DAPTA has been synthesized using various methods and has shown potential as a therapeutic agent in preclinical studies.
Wirkmechanismus
2-(acetylamino)-N-(3,4-dichlorophenyl)-3-phenylacrylamide binds to the CXCR4 receptor and blocks its activity by preventing the binding of its natural ligand, CXCL12. This results in the inhibition of downstream signaling pathways that are involved in cell migration and invasion.
Biochemical and Physiological Effects:
2-(acetylamino)-N-(3,4-dichlorophenyl)-3-phenylacrylamide has been shown to have a variety of biochemical and physiological effects, including the inhibition of immune cell migration and angiogenesis. It has also been shown to block cancer cell migration and invasion, suggesting potential therapeutic applications in cancer treatment.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(acetylamino)-N-(3,4-dichlorophenyl)-3-phenylacrylamide in lab experiments is its specificity for the CXCR4 receptor, which allows for precise targeting of this receptor in biological systems. However, one limitation is that 2-(acetylamino)-N-(3,4-dichlorophenyl)-3-phenylacrylamide may not be as effective in vivo due to its relatively short half-life and potential for rapid clearance.
Zukünftige Richtungen
There are several potential future directions for research involving 2-(acetylamino)-N-(3,4-dichlorophenyl)-3-phenylacrylamide, including:
1. Development of more stable analogs with longer half-lives for in vivo use.
2. Investigation of the potential therapeutic applications of CXCR4 antagonists in cancer treatment.
3. Exploration of the role of CXCR4 in other biological processes, such as wound healing and inflammation.
4. Development of new methods for synthesizing 2-(acetylamino)-N-(3,4-dichlorophenyl)-3-phenylacrylamide and other CXCR4 antagonists.
5. Investigation of the potential of 2-(acetylamino)-N-(3,4-dichlorophenyl)-3-phenylacrylamide and other CXCR4 antagonists as therapeutic agents for viral infections.
Wissenschaftliche Forschungsanwendungen
2-(acetylamino)-N-(3,4-dichlorophenyl)-3-phenylacrylamide is primarily used in scientific research to study the role of CXCR4 in various biological processes. It has been shown to inhibit the migration of immune cells, reduce angiogenesis, and block cancer cell migration and invasion. 2-(acetylamino)-N-(3,4-dichlorophenyl)-3-phenylacrylamide has also been used in studies investigating the potential of CXCR4 antagonists as therapeutic agents for HIV and other viral infections.
Eigenschaften
IUPAC Name |
(Z)-2-acetamido-N-(3,4-dichlorophenyl)-3-phenylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Cl2N2O2/c1-11(22)20-16(9-12-5-3-2-4-6-12)17(23)21-13-7-8-14(18)15(19)10-13/h2-10H,1H3,(H,20,22)(H,21,23)/b16-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAOLAEAACDBSCZ-SXGWCWSVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(=CC1=CC=CC=C1)C(=O)NC2=CC(=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N/C(=C\C1=CC=CC=C1)/C(=O)NC2=CC(=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2Z)-2-(acetylamino)-N-(3,4-dichlorophenyl)-3-phenylprop-2-enamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(diethylamino)-3-[5-nitro-2-(1-pyrrolidinyl)phenoxy]-2-propanol](/img/structure/B3839876.png)



![(3-methylphenyl){3-[(3-methylphenyl)imino]-6-nitro-1,4-dihydro-2-quinoxalinylidene}amine](/img/structure/B3839902.png)


![5-{[(7-nitro-1,3-benzodioxol-5-yl)methylene]amino}-2,4-pyrimidinediol](/img/structure/B3839930.png)





![4-[3-(1,3-benzodioxol-5-yl)-1H-pyrazol-5-yl]piperidine](/img/structure/B3839978.png)